Methyl 4-({[(1,3-benzodioxol-5-ylmethyl)amino](oxo)acetyl}amino)benzoate
Description
Methyl 4-({(1,3-benzodioxol-5-ylmethyl)aminoacetyl}amino)benzoate is a benzoate ester derivative featuring a 1,3-benzodioxolylmethyl group linked via an oxoacetyl-amino bridge to the para position of the methyl benzoate core.
Properties
IUPAC Name |
methyl 4-[[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-24-18(23)12-3-5-13(6-4-12)20-17(22)16(21)19-9-11-2-7-14-15(8-11)26-10-25-14/h2-8H,9-10H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBIDOPYUWLRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({(1,3-benzodioxol-5-ylmethyl)aminoacetyl}amino)benzoate typically involves multiple steps. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C, yielding 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including alkylation, reduction, and amide formation, which can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({(1,3-benzodioxol-5-ylmethyl)aminoacetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 4-({(1,3-benzodioxol-5-ylmethyl)aminoacetyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl 4-({(1,3-benzodioxol-5-ylmethyl)aminoacetyl}amino)benzoate involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with various biological pathways, potentially leading to anticancer effects by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Features and Functional Groups
The compound’s key structural elements include:
- Methyl benzoate core : Enhances lipophilicity and metabolic stability compared to free carboxylic acids.
- 1,3-Benzodioxolylmethyl group : A methylenedioxy aromatic substituent, often associated with improved bioavailability and CNS activity in pharmaceuticals.
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Lipophilicity : The benzodioxol group in the target compound increases lipophilicity compared to the fluorophenyl-oxazolone derivative () and the sulfonylurea-based Tribenuron methyl ester ().
- Stability : The ester group in the target compound may hydrolyze under alkaline conditions, similar to pesticide esters like Tribenuron methyl .
Biological Activity
Methyl 4-({(1,3-benzodioxol-5-ylmethyl)aminoacetyl}amino)benzoate, also known by its CAS number 333760-56-8, is a complex organic compound that exhibits significant potential for various biological applications. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a benzodioxole moiety linked to an amino acid derivative through an amide bond, with a methyl ester group attached to a benzoic acid derivative. Its molecular formula is , and it has a molecular weight of approximately 344.36 g/mol .
Synthesis Methods
The synthesis of Methyl 4-({(1,3-benzodioxol-5-ylmethyl)aminoacetyl}amino)benzoate typically involves the following steps:
- Acylation of the amino group.
- Amination reactions to introduce the benzodioxole structure.
- Purification using techniques such as HPLC and characterization via NMR and mass spectrometry .
Antioxidant Properties
Recent studies have evaluated the antioxidant activity of Methyl 4-({(1,3-benzodioxol-5-ylmethyl)aminoacetyl}amino)benzoate through standard assays like DPPH and ABTS. Preliminary results indicate that the compound exhibits moderate radical-scavenging activity, suggesting potential implications for diseases associated with oxidative stress .
Antimicrobial and Anticancer Activity
Research suggests that this compound may possess antimicrobial properties. In vitro studies have indicated its effectiveness against various bacterial strains, although specific data on its anticancer activity remains limited. Further investigations are required to elucidate its mechanisms of action in cancer cell lines .
The precise mechanism of action for Methyl 4-({(1,3-benzodioxol-5-ylmethyl)aminoacetyl}amino)benzoate is still under investigation. However, it is hypothesized that its biological effects may involve interactions with cellular macromolecules and modulation of signaling pathways related to oxidative stress and inflammation .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-((1,3-benzodioxol-5-ylmethyl)amino)benzoate | Lacks the imidazolidinone ring | Simpler structure may lead to different biological activity |
| Methyl 4-((2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl)amino)benzoate | Contains a thiazolidinone ring | Different biological properties due to thiazolidinone presence |
| Dimethyl 5-((1,3-benzodioxol-5-ylmethylene)amino)isophthalate | Different ester group | Variations in reactivity and biological effects |
This table highlights how variations in structure can lead to differences in biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
